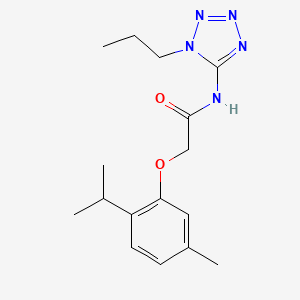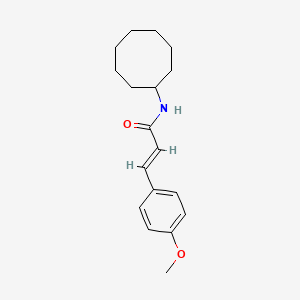
N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea, also known as DADPU, is a chemical compound that has gained significant attention in the field of scientific research. It is a urea derivative that exhibits a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mechanism of Action
The mechanism of action of N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its easy synthesis. This compound is also stable under various conditions, making it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the research on N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea. One potential direction is the development of this compound-based antibiotics for the treatment of bacterial and fungal infections. Another potential direction is the development of this compound-based anticancer drugs. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities. Its easy synthesis, stability, and potential applications in various fields of scientific research make it a promising candidate for further studies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea can be synthesized through a simple and straightforward method. The synthesis involves the reaction of 2,4-dimethoxyaniline with allyl isocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anticancer properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-9-17(10-6-2)15(18)16-13-8-7-12(19-3)11-14(13)20-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCVFFXGQXZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

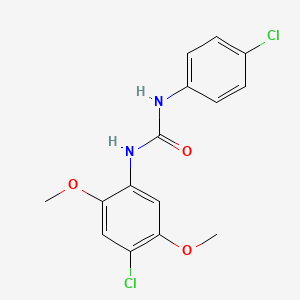
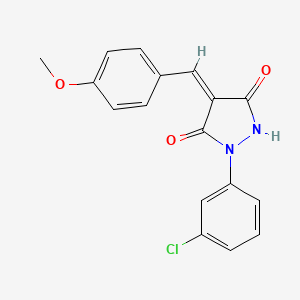
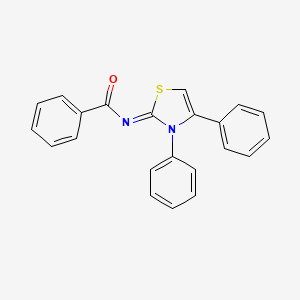
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

